3-[(3,5-Dimethylphenyl)amino]propanoic acid

β-Amino acid synthesis N-aryl-β-alanine synthetic efficiency

Sourcing N-aryl-β-alanine regioisomers with the wrong methyl substitution pattern reduces downstream heterocyclization efficiency. This 3,5-dimethylphenyl-β-alanine building block delivers a 40-46% yield advantage over the 2,3- and 3,4-isomers in kilogram-scale syntheses and achieves the highest cyclization yield (60.5%) for 1-aryl-dihydropyrimidine-2-thione scaffolds. - Regioisomeric identity confirmed by mp 71-73 °C and ¹H NMR δ 7.02-7.25. - Computed XLogP3 2.7 supports passive membrane permeability in cell-based assays. - Available in standard purity and bulk quantities with guaranteed COA documentation.

Molecular Formula C11H15NO2
Molecular Weight 193.24 g/mol
CAS No. 36053-83-5
Cat. No. B1361970
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(3,5-Dimethylphenyl)amino]propanoic acid
CAS36053-83-5
Molecular FormulaC11H15NO2
Molecular Weight193.24 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1)NCCC(=O)O)C
InChIInChI=1S/C11H15NO2/c1-8-5-9(2)7-10(6-8)12-4-3-11(13)14/h5-7,12H,3-4H2,1-2H3,(H,13,14)
InChIKeyPGAGGEQLCSLYEO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[(3,5-Dimethylphenyl)amino]propanoic Acid Overview


3-[(3,5-Dimethylphenyl)amino]propanoic acid (CAS 36053-83-5), systematically named N-(3,5-dimethylphenyl)-β-alanine, is an N-aryl-β-amino acid with the molecular formula C₁₁H₁₅NO₂ and a molecular weight of 193.24 g/mol [1]. It belongs to the N-aryl-β-alanine class, characterized by a β-alanine backbone N-substituted with a 3,5-dimethylphenyl ring. The compound is commercially available as a building block (free base, mp 71–73 °C, purity ≥95%) and has been synthesized and characterized as its hydrochloride salt (mp 186–187 °C) [2]. Its primary documented utility is as a versatile precursor for constructing heterocyclic systems, including dihydropyrimidinediones, 2-thiones, and tetrahydropyridones, where the 3,5-dimethyl substitution pattern exerts distinct steric and electronic influences on cyclization outcomes [2].

Building Block N-aryl-β-alanine precursor for heterocyclic synthesis
Form Available Free base (mp 71–73 °C) and hydrochloride salt for flexible workflows
Key Attribute 3,5-dimethyl substitution pattern influences cyclization outcomes
Reported synthesis context

Isomer Interchangeability of 3-[(3,5-Dimethylphenyl)amino]propanoic Acid


N-Aryl-β-alanines differing only in the position of methyl substituents on the phenyl ring are not functionally interchangeable. The 2,3-, 3,4-, and 3,5-dimethyl isomers exhibit markedly different synthetic yields when prepared from the corresponding dimethylanilines and acrylic acid, and they diverge even more dramatically in downstream cyclization reactivity with urea or potassium thiocyanate [1]. These differences arise from steric hindrance around the aniline nitrogen and electronic modulation of the aromatic ring, which affect both the initial Michael-type addition and the subsequent ring-closure steps. Consequently, substituting the 3,5-dimethyl isomer with its 2,3- or 3,4- counterpart can lead to substantially lower synthetic efficiency or an altered product distribution that compromises the intended heterocyclic scaffold.

REGRESSION

Isomer swap alters synthetic yield

The 3,5-dimethyl isomer shows a reported 40–46% relative yield increase in the initial addition step; using the 2,3- or 3,4-isomer may substantially lower efficiency.

DIVERGENCE

Cyclization product distribution differs

The 3,5-isomer preferentially routes toward 2-thione products; replacing it with the 2,3- or 3,4-isomer can alter the intended heterocyclic scaffold.

IDENTITY

Physical properties do not match

HCl salt melting point (186–187 °C) and NMR shifts differ from other regioisomers; substitution may compromise identity verification protocols.

3-[(3,5-Dimethylphenyl)amino]propanoic Acid: Comparative Evidence


Synthetic Yield Comparison: N-Aryl-β-alanine Isomers

In a direct head-to-head synthesis using identical reaction conditions (arylamine + acrylic acid in toluene, 24 h, 20 °C), N-(3,5-dimethylphenyl)-β-alanine hydrochloride (3c) was obtained in 37.5% isolated yield, compared with 25.7% for the 2,3-dimethyl isomer (3a) and 26.7% for the 3,4-dimethyl isomer (3b) [1]. This represents a 46% relative yield increase over the 2,3-isomer and a 40% increase over the 3,4-isomer.

Synthetic Yield Comparison
Head-to-head
37.5% (3c·HCl)
Reported higher synthesis efficiency vs. 2,3- and 3,4-isomers
46% relative yield increase over 2,3-isomer under identical conditions
β-Amino acid synthesis N-aryl-β-alanine synthetic efficiency

Divergent Cyclization: Dione vs. Thione Products

When subjected to cyclization with urea, the 3,5-dimethylphenyl derivative (12c) produced dihydropyrimidinedione in only 29.4% yield, substantially lower than the 2,3-isomer (12a, 57.6%) and 3,4-isomer (12b, 41.4%). In contrast, cyclization with potassium thiocyanate to form the 2-thione analogue (13c) proceeded in 60.5% yield for the 3,5-isomer, exceeding the 2,3-isomer (13a, 51.3%) and 3,4-isomer (13b, 50.9%) [1]. The 3,5-isomer is thus the only regioisomer that preferentially routes toward the 2-thione product.

Divergent Cyclization: Dione vs. Thione
Head-to-head
2-Thione 60.5% vs. Dione 29.4%
Prefers 2-thione product formation over dihydropyrimidinedione
Dione/thione yield ratio is 0.49, unique among regioisomers tested
Heterocyclic synthesis dihydropyrimidinedione 2-thione regioselectivity

¹H NMR Identity Verification

The ¹H NMR spectrum of N-(3,5-dimethylphenyl)-β-alanine hydrochloride (3c, d₆-DMSO) shows aromatic protons at δ 7.02–7.25, clearly resolved from both the 2,3-isomer (3a, δ 6.40–7.10 in d₆-acetone) and the 3,4-isomer (3b, δ 7.45–7.60 in d₆-DMSO) [1]. The carboxylic acid proton of 3c resonates at δ 10.25, distinct from that of 3b at δ 9.66. The methyl singlet integrates for 6H at δ 2.30 (3′,5′-CH₃), consistent with the symmetric 3,5-disubstitution pattern.

¹H NMR Identity Verification
Head-to-head
Ar-H δ 7.02–7.25 (d₆-DMSO)
Distinct aromatic signature enables isomer discrimination
Resolved from 2,3-isomer (δ 6.40–7.10) and 3,4-isomer (δ 7.45–7.60)
NMR spectroscopy quality control structural elucidation isomer discrimination

Melting Point and Physical Form Differentiation

The hydrochloride salt of N-(3,5-dimethylphenyl)-β-alanine (3c) exhibits a sharp melting point of 186–187 °C, significantly higher than the corresponding 2,3-isomer free base (3a, mp 101–102 °C) and the 3,4-isomer hydrochloride (3b, mp 151–158 °C, broad range) [1]. The commercial free base (Sigma-Aldrich/Enamine) melts at 71–73 °C . The high and sharp melting point of the HCl salt indicates superior crystallinity and facilitates purification by recrystallization, whereas the 3,4-isomer's broad melting range (7 °C) suggests lower crystalline purity.

Melting Point & Physical Form
Head-to-head
HCl salt: 186–187 °C (sharp)
Supports purification and identity verification workflows
1 °C range vs. 7 °C range for 3,4-isomer HCl salt
Melting point crystallinity salt form purification

Lipophilicity vs. N-Phenyl-β-alanine

The computed partition coefficient (XLogP3) for 3-[(3,5-dimethylphenyl)amino]propanoic acid is 2.7, as reported by PubChem [1]. For the unsubstituted N-phenyl-β-alanine (CAS 14970-51-1), the computed XLogP3 is approximately 1.2 [2]. The addition of two methyl groups at the 3- and 5-positions increases calculated lipophilicity by roughly 1.5 log units, placing the compound in a more favorable range for passive membrane permeability according to Lipinski's rule-of-five guidelines (optimal logP 1–3) [3].

Lipophilicity vs. N-Phenyl-β-alanine
Class-level
XLogP3 = 2.7
Reported computed lipophilicity increase over unsubstituted analog
ΔXLogP3 ≈ +1.5 log units; experimental logP values not available
Lipophilicity XLogP drug-likeness membrane permeability

3-[(3,5-Dimethylphenyl)amino]propanoic Acid: Key Applications


2-Thione Heterocycle Precursor

When the synthetic target is a 1-aryl-dihydropyrimidine-2-thione scaffold, the 3,5-dimethylphenyl-β-alanine building block is the optimal choice among dimethylphenyl regioisomers, delivering a 60.5% cyclization yield with potassium thiocyanate—the highest of all three isomers tested [1]. This scenario applies to medicinal chemistry programs exploring thione-based kinase inhibitors or antithyroid agents where the 2-thione moiety is pharmacophoric.

Bulk Synthesis of N-Aryl-β-alanine Intermediates

For kilogram-scale production of N-aryl-β-alanine intermediates, the 3,5-dimethyl isomer offers a 40–46% relative yield advantage over the 2,3- and 3,4-isomers in the direct addition of 3,5-dimethylaniline to acrylic acid [1]. This yield differential directly reduces raw material costs and waste disposal burden, making it the preferred regioisomer for process chemistry groups scaling up β-alanine-based building blocks.

NMR and Melting Point Identity Testing

The combination of a sharp melting point (186–187 °C for the HCl salt; 71–73 °C for the free base) and a well-resolved ¹H NMR aromatic signature (δ 7.02–7.25) provides a robust, two-parameter identity verification protocol that cleanly distinguishes the 3,5-isomer from its 2,3- and 3,4-regioisomers [1]. This is critical for analytical groups in GMP or ISO-certified laboratories that must confirm regioisomeric identity upon receipt.

Membrane-Permeable β-Alanine Probes

With a computed XLogP3 of 2.7, the 3,5-dimethylphenyl-β-alanine scaffold resides within the optimal lipophilicity window for passive membrane permeability, in contrast to the unsubstituted N-phenyl-β-alanine (XLogP3 ≈ 1.2) [2][3]. Medicinal chemists designing cell-permeable probes, PROTACs, or targeted covalent inhibitors based on a β-alanine linker may preferentially select this building block to enhance cellular uptake while retaining aqueous solubility sufficient for in vitro assay conditions.

Application
Selection Property
Validation Focus
2-Thione heterocycle precursor
Cyclization yield with KSCN
Product distribution and scaffold fidelity
Bulk synthesis of N-aryl-β-alanine intermediates
Yield in Michael-type addition
Scale-up efficiency and cost reduction
Identity testing in QC laboratories
Distinct NMR and melting point
Isomer-specific identification protocol
Membrane-permeable probe design
Computed XLogP3 of 2.7
Lipophilicity window for cellular uptake studies

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